1-Methyl-4-phenyl-3-piperidinol
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Overview
Description
1-Methyl-4-phenyl-3-piperidinol is a piperidine derivative with the molecular formula C12H17NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in designing biologically active compounds . This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl and a phenyl group.
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-3-piperidinol typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been explored for efficient hydrogenation .
Chemical Reactions Analysis
1-Methyl-4-phenyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of the piperidine ring to more saturated forms.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, dehydration in an acidic environment can lead to the formation of tetrahydropyridine derivatives .
Scientific Research Applications
1-Methyl-4-phenyl-3-piperidinol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-3-piperidinol involves its interaction with specific molecular targets. For example, it inhibits Arylamine N-Acetyltransferase by forming a reactive intermediate that covalently modifies a cysteine residue in the enzyme . This inhibition disrupts the cholesterol-catabolism pathway, essential for the survival of Mycobacterium tuberculosis within macrophages .
Comparison with Similar Compounds
1-Methyl-4-phenyl-3-piperidinol can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties and applications.
Indole derivatives: These compounds have a different ring structure but share some biological activities with piperidine derivatives.
The uniqueness of this compound lies in its specific substitutions on the piperidine ring, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
1891-23-2 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-4-phenylpiperidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
NBAFFAPYTHGFLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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